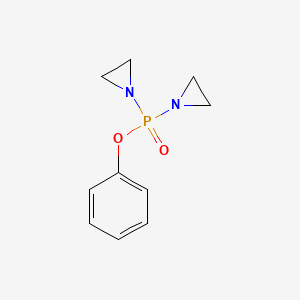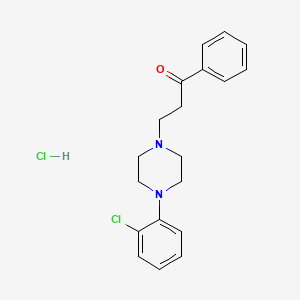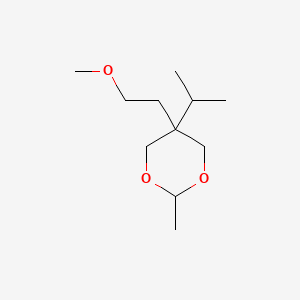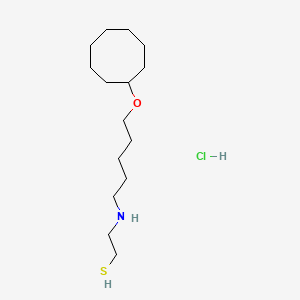
Phenyl bis(aziridin-1-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl bis(aziridin-1-yl)phosphinate is a unique organophosphorus compound characterized by the presence of two aziridine rings attached to a phenyl group through a phosphinate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl bis(aziridin-1-yl)phosphinate typically involves the reaction of aziridine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl bis(aziridin-1-yl)phosphinate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings are highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides and reduction to form phosphines.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents like sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Substitution: Electrophiles like bromine and chloromethyl methyl ether are used under acidic or basic conditions.
Major Products Formed:
From Nucleophilic Ring-Opening: Amines, alcohols, and thiols substituted at the aziridine ring.
From Oxidation: Phosphine oxides.
From Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Phenyl bis(aziridin-1-yl)phosphinate has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to the cytotoxic properties of aziridine rings.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of phenyl bis(aziridin-1-yl)phosphinate primarily involves the reactivity of the aziridine rings. The strained three-membered rings are prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures. The phosphinate group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Phenyl bis(aziridin-1-yl)phosphinate can be compared with other aziridine-containing compounds and organophosphorus compounds:
Similar Compounds:
Propriétés
Numéro CAS |
10537-55-0 |
|---|---|
Formule moléculaire |
C10H13N2O2P |
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
1-[aziridin-1-yl(phenoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C10H13N2O2P/c13-15(11-6-7-11,12-8-9-12)14-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
COLBOJCSFPJYSP-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(N2CC2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)







